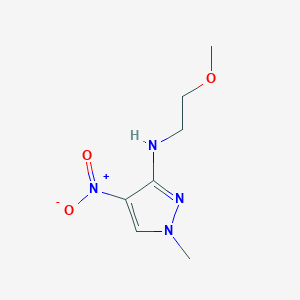

![molecular formula C14H15N7O4 B2545367 5-Nitro-6-[4-(4-nitrofenil)piperazin-1-il]pirimidin-4-amina CAS No. 497063-42-0](/img/structure/B2545367.png)

5-Nitro-6-[4-(4-nitrofenil)piperazin-1-il]pirimidin-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

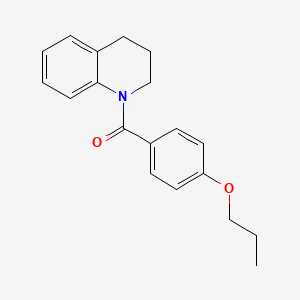

The compound "5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the nitro groups is positioned at the 5th carbon of the pyrimidine ring, while the other is on the phenyl group attached to the piperazine moiety at the 6th position. This structure suggests potential pharmacological activities, as seen in related compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5th position were synthesized by reacting 2,4,6-trichloropyrimidine with amines . Similarly, N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine were synthesized, indicating that the target compound could be synthesized through a comparable method involving nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The presence of a piperazine ring, as seen in the target compound, is known to confer various pharmacological properties, such as antiemetic and tranquilizing effects . The nitro groups could also influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, the reaction of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols has been studied, showing regio- and stereoselective addition reactions . This suggests that the target compound might also participate in similar addition reactions due to the presence of the amino group and the nitro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their substituents. For example, the introduction of a nitro group can significantly affect these properties by altering the electron distribution within the molecule. The piperazine moiety could also impact the compound's lipophilicity and, consequently, its pharmacokinetics .

Aplicaciones Científicas De Investigación

Agentes Antifúngicos

5-Nitro-6-[4-(4-nitrofenil)piperazin-1-il]pirimidin-4-amina exhibe actividad antifúngica. Los investigadores han explorado su potencial como un intermediario clave en la síntesis de fármacos antifúngicos basados en triazol. Cabe destacar que juega un papel crucial en la producción de medicamentos como itraconazol, que trata eficazmente las infecciones fúngicas profundas .

Estudios de Citotoxicidad

Se han realizado ensayos de citotoxicidad in vitro utilizando este compuesto. A una concentración de 50 µM, demostró efectos tanto en células sanas como en células cancerosas. Comprender sus propiedades citotóxicas es esencial para evaluar su potencial como agente anticancerígeno .

Actividad Anti-VIH-1

Los derivados del indol, incluidos compuestos como la this compound, se han investigado por su actividad anti-VIH-1. Los estudios de acoplamiento molecular sugieren que estos derivados pueden interferir con la replicación viral, lo que los convierte en candidatos prometedores para futuras investigaciones .

Mecanismo De Acción

Target of Action

Nitrophenylpiperazine derivatives have been reported to inhibit tyrosinase , an enzyme crucial for melanin synthesis.

Mode of Action

Nitrophenylpiperazine derivatives have been shown to exhibit inhibitory effects on tyrosinase . They likely interact with the enzyme’s active site, leading to a decrease in its activity.

Biochemical Pathways

Given the reported inhibition of tyrosinase by nitrophenylpiperazine derivatives , it can be inferred that the melanin synthesis pathway might be affected. Tyrosinase is a key enzyme in this pathway, catalyzing the conversion of tyrosine into dopaquinone, a precursor of melanin .

Result of Action

The inhibition of tyrosinase by nitrophenylpiperazine derivatives could potentially lead to a decrease in melanin production .

Direcciones Futuras

Propiedades

IUPAC Name |

5-nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O4/c15-13-12(21(24)25)14(17-9-16-13)19-7-5-18(6-8-19)10-1-3-11(4-2-10)20(22)23/h1-4,9H,5-8H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDIOWWSQNEWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC(=C3[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

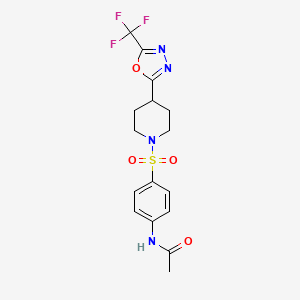

![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2545285.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2545286.png)

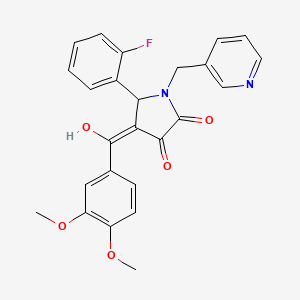

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)

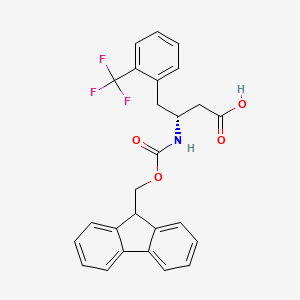

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)

![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)

![5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2545307.png)